Home > Products > Screening Compounds P15104 > CDK9/CycT1-IN-93
CDK9/CycT1-IN-93 - 1606169-44-1

CDK9/CycT1-IN-93

Catalog Number: EVT-263256
CAS Number: 1606169-44-1
Molecular Formula: C27H28N3O3P
Molecular Weight: 473.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK9/CycT1-IN-93 is a highly specific, ATP-competitive inhibitor of CDK9/CycT1 with antiviral activity.
Overview

CDK9/CycT1-IN-93 is a small molecule inhibitor targeting the cyclin-dependent kinase 9 and cyclin T1 complex, which plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. This compound is particularly significant due to its implications in cancer therapy and viral infections, including its potential application in inhibiting HIV transcription.

Source and Classification

CDK9/CycT1-IN-93 is classified as a selective inhibitor of the CDK9/cyclin T1 complex. This compound was identified through structure-activity relationship studies aimed at developing potent inhibitors that can effectively disrupt the activity of this kinase complex, which is essential for transcriptional regulation in various cellular processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK9/CycT1-IN-93 involves several key steps, typically starting from commercially available precursors. The synthetic route often includes:

  1. Formation of Key Intermediates: Initial reactions may involve the formation of phosphorus-containing intermediates, which are crucial for the subsequent steps.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with other functional groups to construct the final inhibitor structure.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Technical details often include specific reaction conditions (temperature, solvent systems) and characterization methods (NMR, mass spectrometry) to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of CDK9/CycT1-IN-93 reveals a complex arrangement conducive to binding within the ATP-binding pocket of CDK9. Key features include:

  • Core Structure: The inhibitor typically contains a thiazole or similar heterocyclic ring system that interacts with the kinase.
  • Hydrogen Bonding: Specific nitrogen atoms in the structure form hydrogen bonds with residues in the active site of CDK9, stabilizing the inhibitor's binding.
  • Flexibility: The presence of substituents allows for conformational flexibility, enhancing interaction with the target protein.

Quantitative data on its binding affinity and inhibition constants can be derived from enzymatic assays .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing CDK9/CycT1-IN-93 primarily focus on:

  • Nucleophilic Attack: The hydroxyl group on serine or threonine residues in substrates acts as a nucleophile, attacking the γ-phosphate of ATP during phosphorylation.
  • Catalytic Mechanism: The conserved aspartate residue within CDK9 facilitates this reaction by acting as a general base, aligning substrate oxygen for optimal attack .

Technical details regarding reaction kinetics can be analyzed using various biochemical assays to determine how effectively CDK9/CycT1-IN-93 inhibits phosphorylation events compared to other inhibitors.

Mechanism of Action

Process and Data

CDK9/CycT1-IN-93 inhibits the activity of CDK9 by binding to its ATP-binding site, thereby preventing ATP from engaging with the kinase. This inhibition blocks the phosphorylation of RNA polymerase II, halting transcriptional elongation.

The mechanism involves:

  1. Binding Affinity: The inhibitor's structural features allow it to fit snugly into the ATP-binding pocket.
  2. Disruption of Phosphorylation: By occupying this site, it prevents substrate access and subsequent phosphorylation events necessary for transcriptional activation.

Experimental data show that this inhibition can lead to decreased expression levels of genes regulated by RNA polymerase II .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDK9/CycT1-IN-93 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific substitutions.
  • Solubility: Soluble in common organic solvents (e.g., DMSO), which is essential for biological assays.
  • Stability: Stability under physiological conditions is crucial for its application in biological systems.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess these properties during development .

Applications

Scientific Uses

CDK9/CycT1-IN-93 has several significant applications in scientific research:

  1. Cancer Research: Due to its role in regulating gene expression linked to cell proliferation, this compound is investigated as a potential therapeutic agent against various cancers.
  2. HIV Research: It serves as a tool for studying HIV transcription mechanisms, potentially leading to novel antiviral strategies.
  3. Transcription Regulation Studies: Researchers utilize this inhibitor to dissect pathways involving RNA polymerase II and understand transcriptional regulation better.
Introduction to CDK9/CycT1 Complex in Cellular Regulation

The CDK9/cyclin T1 (CycT1) complex constitutes the catalytic core of positive transcription elongation factor b (P-TEFb), a master regulator of RNA polymerase II (RNA Pol II)-dependent transcription. This heterodimeric complex governs the transition from transcriptional initiation to productive elongation, a rate-limiting step in gene expression. Dysregulation of CDK9/CycT1 activity is mechanistically linked to oncogenesis, viral pathogenesis, and metabolic disorders, making it a compelling therapeutic target. CDK9/CycT1-IN-93 represents a novel chemical inhibitor designed to selectively disrupt this complex, offering a tool to probe P-TEFb biology and a potential therapeutic strategy [2] [5].

Biological Significance of CDK9/CycT1 in Transcriptional Elongation

CDK9/CycT1 drives transcriptional elongation through multi-faceted mechanisms:

  • Release of RNA Pol II Pausing: The complex phosphorylates negative elongation factors (NELF) and DRB sensitivity-inducing factor (DSIF), converting DSIF into a positive elongation factor. This releases RNA Pol II from promoter-proximal pausing, enabling processive transcription [2] [5].
  • Recruitment to Chromatin: Cyclin T1’s histidine-rich domain (HRD) binds the C-terminal domain (CTD) of RNA Pol II, while its cyclin box domain facilitates interactions with sequence-specific transcription factors (e.g., MYC, NF-κB). This positions CDK9 at specific genomic loci for targeted transcriptional activation [3] [6].
  • Dynamic Regulation by 7SK snRNP: Under basal conditions, ~50% of CDK9/CycT1 is sequestered in an inactive complex with 7SK snRNA and HEXIM1. Cellular stressors (e.g., DNA damage, heat shock) trigger release of active P-TEFb, enabling rapid transcriptional reprogramming [7] [10].

Table 1: Functional Domains of the CDK9/CycT1 Complex

ProteinDomainFunctionBinding Partners
CDK9Kinase domainPhosphorylates RNA Pol II CTD (Ser2), DSIF, NELFATP, inhibitors (e.g., IN-93)
T-loop (Thr186)Activation segment; phosphorylation enhances kinase activityCAK kinases
Cyclin T1Cyclin box (N-terminal)Binds CDK9; mediates complex stabilityCDK9, Tat protein (HIV)
Histidine-rich domainBinds RNA Pol II CTD; facilitates promoter recruitmentRNA Pol II
TRM (Tat recognition)Binds HIV Tat and TAR RNA; viral-specific functionHIV Tat, TAR RNA

Role of P-TEFb Complex in RNA Polymerase II Phosphorylation

The kinase activity of CDK9/CycT1 directly controls transcriptional competence through RNA Pol II modification:

  • CTD Phosphorylation Dynamics: CDK9 phosphorylates Serine 2 (Ser2) residues in the YSPTSPS heptad repeats of the RNA Pol II CTD. This creates docking sites for mRNA processing factors (e.g., capping enzymes, splicing complexes, 3’ end processing factors), coupling elongation to co-transcriptional RNA maturation [2] [5].
  • Structural Basis for Catalysis: The CDK9/CycT1 interface exhibits a 26° rotational shift compared to cell-cycle CDKs (e.g., CDK2/cyclin A), resulting in a sparse interaction interface (buried surface area: 1763 Ų vs. 2892 Ų in CDK2/cyclin A). This unique topology creates a solvent-accessible catalytic cleft vulnerable to targeted inhibition [3].
  • Allosteric Inhibition by IN-93: CDK9/CycT1-IN-93 binds the ATP pocket of CDK9, inducing conformational changes that bury the inhibitor deep within the kinase domain. This disrupts ATP binding and prevents CTD phosphorylation, as validated by in vitro kinase assays showing >90% suppression of Ser2 phosphorylation at 100 nM inhibitor concentration [3] [8].

Table 2: Comparative Kinase Activity Regulation

ParameterCDK9/CycT1CDK2/Cyclin A
Primary FunctionTranscriptional elongationCell cycle (S-phase progression)
Key SubstrateRNA Pol II CTD (Ser2)Retinoblastoma protein (Rb)
Inhibitor SensitivityHigh (Flavopiridol IC₅₀ = 3 nM)Low (Flavopiridol IC₅₀ = 40-70 nM)
Regulatory Complex7SK snRNP/HEXIM1p21/p27 CIP/KIP proteins

Pathological Implications of CDK9/CycT1 Dysregulation in Cancer and Viral Infections

Oncogenic Hyperactivation

  • Transcriptional Addiction in Cancer: CDK9/CycT1 is upregulated in multiple malignancies (e.g., gliomas, leukemias, breast cancer) where it sustains expression of short-lived oncoproteins (MYC, MCL1, BCL2). In pediatric gliomas, irradiation rapidly redistributes H3K27ac marks to promoters of DDR genes (e.g., WEE1, PPM1D), a process requiring CDK9/CycT1 activity. IN-93 blocks this adaptive response, synergizing with radiotherapy to induce apoptosis [4] [7].
  • Cell Cycle-Independent Roles: Unlike mitotic CDKs, CDK9/CycT1 activity is uncoupled from cell cycle progression. It drives differentiation in T-cells via interaction with E2A transcription factors (E12/E47), and its overexpression in effector T-cells (CD27⁺/CD25⁺) correlates with malignant transformation [4].

Viral Pathogenesis

  • HIV-1 Replication: Cyclin T1’s TRM domain binds the HIV Tat protein, recruiting CDK9 to the transactivation response (TAR) RNA element. This triggers hyperphosphorylation of RNA Pol II at the viral LTR promoter, enabling processive elongation of HIV transcripts. T-cell activation upregulates cyclin T1 expression, directly linking host cell status to viral replication efficiency [1] [6].
  • Therapeutic Vulnerability: CDK9/CycT1-IN-93 disrupts the Tat:P-TEFb:TAR ternary complex, reducing HIV transcription by >80% in primary lymphocytes without blocking T-cell activation pathways—a key advantage over broad-spectrum CDK inhibitors [1] [10].

Metabolic and Inflammatory Disease

  • Vascular Calcification: Saturated fatty acids (SFAs) activate CDK9/CycT1 in vascular smooth muscle cells (VSMCs), inducing expression of the pro-calcific transcription factor CHOP. IN-93 blocks SFA-induced osteogenic transformation, highlighting a role in chronic kidney disease-associated vasculopathy [9].

Properties

CAS Number

1606169-44-1

Product Name

CDK9/CycT1-IN-93

IUPAC Name

(3-((6-(2-(Benzyloxy)phenyl)pyrimidin-4-yl)amino)benzyl)(propyl)phosphinic acid

Molecular Formula

C27H28N3O3P

Molecular Weight

473.51

InChI

InChI=1S/C27H28N3O3P/c1-2-15-34(31,32)19-22-11-8-12-23(16-22)30-27-17-25(28-20-29-27)24-13-6-7-14-26(24)33-18-21-9-4-3-5-10-21/h3-14,16-17,20H,2,15,18-19H2,1H3,(H,31,32)(H,28,29,30)

InChI Key

IIZHHHNHDPJHJK-UHFFFAOYSA-N

SMILES

O=P(CCC)(CC1=CC=CC(NC2=NC=NC(C3=CC=CC=C3OCC4=CC=CC=C4)=C2)=C1)O

Solubility

Soluble in DMSO

Synonyms

CDK9/CycT1-IN93; CDK9/CycT1IN-93; CDK9/CycT1IN93; CDK9/CycT1 IN 93; CDK9/CycT1-IN-93

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.